![molecular formula C14H17N3O3S B2694219 Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 451465-65-9](/img/structure/B2694219.png)
Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of a dimethylaminoethyl group suggests that it might have some basic properties .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a diazine ring . It also has a dimethylaminoethyl group attached, which could influence its reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the dimethylaminoethyl group and the quinazoline core . The exact reactions it might undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylaminoethyl group could make it basic and potentially water-soluble . The quinazoline core might contribute to its stability .Aplicaciones Científicas De Investigación
Anti-cancer Potential
Synthesis and Biological Evaluation
Researchers have synthesized new derivatives within the quinazolinone family, displaying potent cytotoxic activity against various human cancer cell lines. For instance, a study highlighted the preparation of a quinazolinone-based derivative demonstrating significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021). This suggests the compound's role in targeted cancer therapies, especially in tumors that overexpress these kinases.
Anticancer Agents Targeting Topoisomerase I
Another study identified novel anticancer agents targeting topoisomerase I, with variations in substituents affecting the compounds' cytotoxicity and inhibitory activity. This highlights the structural specificity required for maximizing therapeutic potential against cancer cells (Ruchelman et al., 2004).
Chemical and Spectral Properties
Fluorescent Properties for Biomedical Applications
Research into the spectral properties of similar compounds has unveiled their potential as fluorescent markers. The presence of dimethylamino derivatives in these compounds leads to shifts in absorption and emission maxima, enhancing their fluorescence quantum yields. This property is particularly valuable for the development of fluorescent markers in biomedical research, where high contrast and specificity are crucial (Galunov et al., 2003).
Antimicrobial and Antiviral Applications
Synthesis and Antiviral Activity
The exploration of quinazolinone derivatives extends to their antiviral properties. A study on ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and derivatives revealed specific compounds exhibiting micromolar activities against viruses, suggesting potential use in antiviral therapies (Ivashchenko et al., 2014).
Antimicrobial Activities
Compounds within this chemical family have shown broad-spectrum antimicrobial activities against a range of bacteria and fungi, presenting a valuable resource for developing new antimicrobial agents. This includes studies on derivatives that demonstrated significant activity, underscoring the potential for these compounds in treating microbial infections (Rajasekaran et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[2-(dimethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)6-7-17-12(18)10-5-4-9(13(19)20-3)8-11(10)15-14(17)21/h4-5,8H,6-7H2,1-3H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFTIDUVQIGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.